(R)-3-Hydroxytetradecanoic acid
CAS No.: 28715-21-1
Cat. No.: VC20761303
Molecular Formula: C14H28O3
Molecular Weight: 244.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28715-21-1 |
|---|---|
| Molecular Formula | C14H28O3 |
| Molecular Weight | 244.37 g/mol |
| IUPAC Name | (3R)-3-hydroxytetradecanoic acid |
| Standard InChI | InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m1/s1 |
| Standard InChI Key | ATRNZOYKSNPPBF-CYBMUJFWSA-N |
| Isomeric SMILES | CCCCCCCCCCC[C@H](CC(=O)O)O |
| SMILES | CCCCCCCCCCCC(CC(=O)O)O |
| Canonical SMILES | CCCCCCCCCCCC(CC(=O)O)O |
| Appearance | Assay:≥98%A crystalline solid |
Introduction
(R)-3-Hydroxytetradecanoic acid is a chiral hydroxy fatty acid with significant biological and industrial relevance. This compound, also known as (R)-3-hydroxymyristic acid (CAS 28715-21-1), features a 14-carbon chain with a hydroxyl group at the third carbon position in the R-configuration. Its molecular formula is , and it plays critical roles in lipid metabolism, microbial interactions, and inflammatory pathways .
Biosynthesis and Metabolic Pathways
This compound is synthesized via:
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Reduction of 3-oxo-tetradecanoic acid by 3-oxoacyl-ACP reductase in fatty acid biosynthesis.
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Bacterial production: Found in Escherichia coli and Lactobacillus plantarum, where it contributes to cell membrane structure .
Key tissues for synthesis:
Biological Activities
Inflammatory Modulation
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Activates TLR4 receptors, triggering NF-κB signaling and cytokine release .
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Induces NLRP3 inflammasome activation, amplifying immune responses.
Antifungal Activity
| Organism | MIC (μg/ml) | Source |
|---|---|---|
| Aspergillus fumigatus | 50–100 | Lactobacillus spp. |
| Candida albicans | 10–50 | Experimental assays |
Racemic mixtures of 3-hydroxy fatty acids exhibit broad-spectrum antifungal effects, with potency increasing with chain length .
Industrial and Research Applications
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